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Compound of Interest

Compound Name: Sulfo-Cy5-N3

Cat. No.: B15554278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5-N3 for single-

molecule imaging applications. This document includes detailed protocols for labeling and

imaging, quantitative data on the fluorophore's properties, and troubleshooting guidance to

enable robust and reproducible single-molecule experiments.

Introduction to Sulfo-Cy5-N3
Sulfo-Cy5-N3 is a bright and photostable fluorescent dye belonging to the cyanine family. Its

azide (-N3) functional group allows for its covalent attachment to molecules of interest via "click

chemistry," a highly efficient and bioorthogonal ligation reaction. The sulfonate groups enhance

its water solubility, making it suitable for biological labeling in aqueous environments. With an

excitation maximum around 646 nm and an emission maximum around 662 nm, Sulfo-Cy5 is

well-suited for single-molecule imaging, as this spectral range minimizes autofluorescence from

cellular components.[1][2][3]

Quantitative Data Presentation
The selection of a fluorophore for single-molecule studies is critically dependent on its

photophysical properties. The following table summarizes key quantitative data for Sulfo-Cy5,

with comparative values for the commonly used alternative, Alexa Fluor 647.
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Property Sulfo-Cy5 Alexa Fluor 647 Notes

Excitation Maximum

(λex)
~646 nm ~650 nm

Compatible with

common 633 nm and

647 nm laser lines.

Emission Maximum

(λem)
~662 nm ~665 nm

Molar Extinction

Coefficient
~250,000 cm⁻¹M⁻¹ ~270,000 cm⁻¹M⁻¹

A measure of how

strongly the dye

absorbs light at its

excitation maximum.

Quantum Yield (Φ) ~0.28 ~0.33

Represents the

efficiency of

converting absorbed

photons into emitted

fluorescent photons.

Higher values indicate

a brighter fluorophore.

Photostability Moderate High

Alexa Fluor 647 is

generally more

resistant to

photobleaching than

Cy5, leading to longer

observation times in

single-molecule

experiments.[3][4]

Blinking Cycles (in

STORM)
Good High

The number of times a

molecule can be

switched between a

fluorescent and a dark

state before

photobleaching.
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Labeling of Biomolecules via Click Chemistry
Sulfo-Cy5-N3 can be conjugated to alkyne-modified biomolecules through either copper-

catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

a. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Intracellular Labeling

This protocol is suitable for labeling alkyne-modified proteins or nucleic acids in fixed and

permeabilized cells.
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Click to download full resolution via product page

Materials:

Fixed and permeabilized cells containing alkyne-modified biomolecules

Sulfo-Cy5-N3

Anhydrous DMSO

Copper(II) sulfate (CuSO4)

Copper ligand (e.g., THPTA)

Reducing agent (e.g., sodium ascorbate)

PBS (phosphate-buffered saline)

Protocol:

Prepare Stock Solutions:

Dissolve Sulfo-Cy5-N3 in anhydrous DMSO to a stock concentration of 10 mM. Store at

-20°C, protected from light.

Prepare stock solutions of CuSO4 (20 mM in water), THPTA (50 mM in water), and sodium

ascorbate (100 mM in water, prepare fresh).

Prepare Click Reaction Mixture:

For a 200 µL final reaction volume, premix 5 µL of 20 mM CuSO4 with 5 µL of 50 mM

THPTA.

After 5 minutes, add 5 µL of freshly prepared 100 mM sodium ascorbate.

Add the desired final concentration of Sulfo-Cy5-N3 (typically 1-10 µM) and bring the final

volume to 200 µL with PBS.

Labeling:
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Wash the fixed and permeabilized cells once with PBS.

Add the click reaction mixture to the cells and incubate for 30-60 minutes at room

temperature, protected from light.

Washing:

Wash the cells three times with PBS to remove unbound dye.

Imaging:

Proceed with single-molecule imaging.

b. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC is a copper-free click chemistry method ideal for labeling biomolecules on the surface

of living cells. This protocol is for labeling cells containing a biomolecule modified with a

strained alkyne (e.g., DBCO).
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Materials:

Live cells expressing a strained alkyne-modified protein on their surface

Sulfo-Cy5-N3

Anhydrous DMSO

Cell culture medium or a suitable imaging buffer (e.g., HBSS)

Protocol:

Prepare Sulfo-Cy5-N3 Working Solution:
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Dilute the 10 mM Sulfo-Cy5-N3 stock solution in pre-warmed cell culture medium or

imaging buffer to the desired final concentration (typically 0.1-5 µM).

Labeling:

Wash the cells once with pre-warmed medium/buffer.

Add the Sulfo-Cy5-N3 working solution to the cells and incubate for 15-30 minutes at

37°C, protected from light.

Washing:

Wash the cells three times with pre-warmed medium/buffer to remove unbound dye.

Imaging:

Proceed with live-cell single-molecule imaging.

Single-Molecule Fluorescence In Situ Hybridization
(smFISH)**
This protocol outlines the use of Sulfo-Cy5-N3 labeled oligonucleotide probes for the detection

of individual RNA molecules in fixed cells.
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Materials:

Cells grown on coverslips
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Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization solution (e.g., 70% ethanol)

Hybridization buffer

Wash buffer

Oligonucleotide probes labeled with Sulfo-Cy5-N3

Antifade mounting medium

Protocol:

Cell Preparation:

Fix cells with 4% paraformaldehyde for 10 minutes at room temperature.

Permeabilize cells with 70% ethanol for at least 1 hour at 4°C.

Hybridization:

Wash cells with wash buffer.

Incubate cells with hybridization buffer containing the Sulfo-Cy5-N3 labeled probes

(typically at a final concentration of 1-5 ng/µL) in a humidified chamber at 37°C overnight.

Washing:

Wash the cells twice with wash buffer at 37°C for 30 minutes each to remove unbound

probes.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Image the samples on a wide-field fluorescence microscope equipped with a suitable laser

line (e.g., 640 nm or 647 nm) and emission filters. Acquire z-stacks to capture all RNA

molecules within the cells.
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Note: Confocal microscopes are generally not recommended for smFISH imaging due to

the high laser power which can cause rapid photobleaching of the single-molecule signals.

[5]

Single-Particle Tracking (SPT)**
This protocol describes the tracking of individual proteins on the surface of live cells labeled

with Sulfo-Cy5-N3.
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Materials:

Live cells with the protein of interest labeled with Sulfo-Cy5-N3 (via SPAAC)
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Imaging buffer optimized for single-molecule photostability

Protocol:

Microscope Setup:

Use a total internal reflection fluorescence (TIRF) microscope to selectively excite

fluorophores near the coverslip, minimizing background fluorescence.

Maintain the cells at 37°C and 5% CO2 in an environmental chamber.

Image Acquisition:

Use a highly sensitive camera (e.g., EMCCD or sCMOS).

Acquire a time-lapse series of images at a high frame rate (e.g., 10-100 Hz) with an

appropriate exposure time to capture the dynamics of the protein.

Data Analysis:

Use specialized software to detect and localize the individual fluorescent spots in each

frame with high precision.

Link the localizations of the same molecule across consecutive frames to generate

trajectories.

Analyze the trajectories to extract quantitative information about the protein's diffusion and

dynamics (e.g., diffusion coefficient, confinement, and transport mode).

Troubleshooting
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Problem Possible Cause Suggested Solution

Low Signal-to-Noise Ratio

- Low labeling efficiency- High

background fluorescence-

Inefficient excitation or

detection

- Optimize click chemistry

reaction conditions

(concentration, time).- Ensure

thorough washing to remove

unbound dye.- Use high-

quality, clean coverslips.- Use

appropriate laser power and

emission filters.

Rapid Photobleaching

- High laser power- Presence

of oxygen- Suboptimal imaging

buffer

- Reduce laser power to the

minimum required for

detection.- Use an oxygen

scavenging system in the

imaging buffer.- Optimize the

imaging buffer with antifade

reagents. Maintain a slightly

basic pH (~7.5).[6]

High Background in smFISH
- Non-specific probe binding-

Insufficient washing

- Increase the stringency of the

hybridization and wash steps

(e.g., by adjusting formamide

concentration or temperature).-

Increase the duration and

number of washes.[7]

Difficulty in Tracking Particles

in SPT

- High density of labeled

molecules- Particles moving

out of focus

- Reduce the labeling density

to ensure individual particles

are well-separated.- Use a

focus-locking system on the

microscope.

Conclusion
Sulfo-Cy5-N3 is a valuable tool for single-molecule imaging, enabling the study of individual

biomolecules with high spatial and temporal resolution. By following the detailed protocols and

considering the quantitative data provided, researchers can effectively label their molecules of
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interest and perform robust single-molecule fluorescence experiments. Careful optimization of

labeling, imaging, and data analysis is crucial for obtaining high-quality and reproducible

results. For demanding applications requiring maximum photostability, the use of alternatives

like Alexa Fluor 647 should be considered.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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